molecular formula C12H13Br3O2 B14522088 3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate CAS No. 62918-58-5

3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate

Cat. No.: B14522088
CAS No.: 62918-58-5
M. Wt: 428.94 g/mol
InChI Key: FACDOVHPGHEPAK-UHFFFAOYSA-N
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Description

3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of a 3-methylphenyl group attached to a butanoate backbone, which is further substituted with bromine atoms. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the esterification of 3-methylphenol with 2,3-dibromo-2-(bromomethyl)butanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. These reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include 3-methylphenyl 2,3-dihydroxy-2-(hydroxymethyl)butanoate and its amine derivatives.

    Reduction Reactions: Products include 3-methylphenyl 2,3-dihydroxy-2-(hydroxymethyl)butanoate.

    Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.

Scientific Research Applications

3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylphenyl 2,3-dibromo-2-(hydroxymethyl)butanoate
  • 3-Methylphenyl 2,3-dichloro-2-(chloromethyl)butanoate
  • 3-Methylphenyl 2,3-diiodo-2-(iodomethyl)butanoate

Uniqueness

3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to the presence of multiple bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.

Properties

CAS No.

62918-58-5

Molecular Formula

C12H13Br3O2

Molecular Weight

428.94 g/mol

IUPAC Name

(3-methylphenyl) 2,3-dibromo-2-(bromomethyl)butanoate

InChI

InChI=1S/C12H13Br3O2/c1-8-4-3-5-10(6-8)17-11(16)12(15,7-13)9(2)14/h3-6,9H,7H2,1-2H3

InChI Key

FACDOVHPGHEPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C(CBr)(C(C)Br)Br

Origin of Product

United States

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